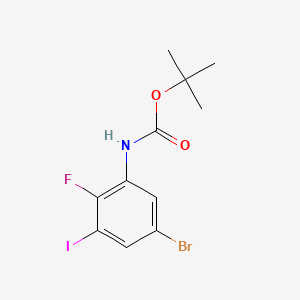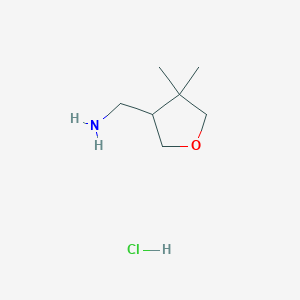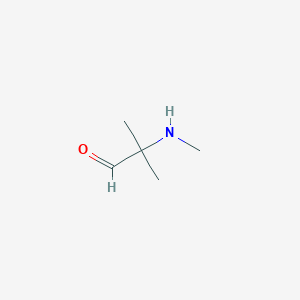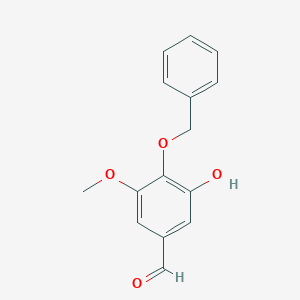![molecular formula C10H18ClNO2 B13502727 Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-aminobicyclo[222]octane-2-carboxylate hydrochloride is a chemical compound with a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of bicyclo[2.2.2]octane-2-carboxylic acid followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
化学反应分析
Types of Reactions
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
科学研究应用
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bicyclic structure allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
相似化合物的比较
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Uniqueness
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific substitution pattern and bicyclic structure. This gives it distinct chemical and physical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
属性
分子式 |
C10H18ClNO2 |
|---|---|
分子量 |
219.71 g/mol |
IUPAC 名称 |
methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,11H2,1H3;1H |
InChI 键 |
WBZXTVNWKZCGQF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC2CCC1CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


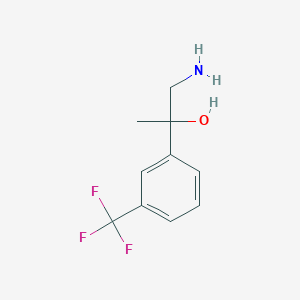
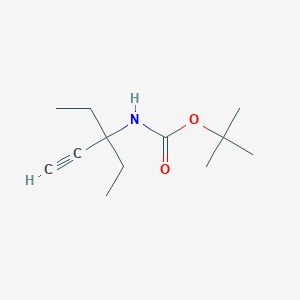
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)

![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
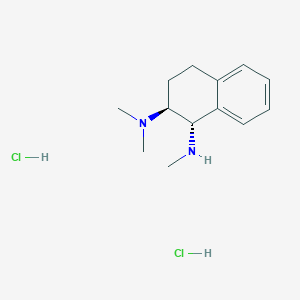
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
